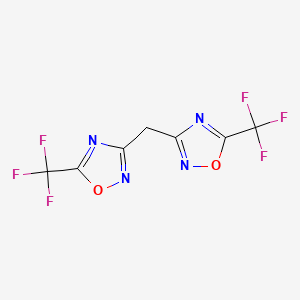

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane

CAS No.:

Cat. No.: VC16555816

Molecular Formula: C7H2F6N4O2

Molecular Weight: 288.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2F6N4O2 |

|---|---|

| Molecular Weight | 288.11 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2 |

| Standard InChI Key | MMOLRGDSADCKGN-UHFFFAOYSA-N |

| Canonical SMILES | C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecular structure of bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane features two 1,2,4-oxadiazole rings connected by a methane (-CH-) bridge. Each oxadiazole ring contains nitrogen atoms at the 1, 2, and 4 positions, with a trifluoromethyl (-CF) group at the 5-position. This arrangement confers rigidity, aromaticity, and electron-withdrawing characteristics, which influence reactivity and intermolecular interactions . The trifluoromethyl groups enhance lipophilicity, improving membrane permeability in biological systems, while the oxadiazole rings participate in hydrogen bonding and π-π stacking .

Comparative Analysis with Analogous Compounds

The compound’s uniqueness becomes evident when compared to simpler 1,2,4-oxadiazole derivatives. For instance, 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole lacks the dual oxadiazole structure, reducing its structural complexity and potential for multi-target interactions. Similarly, 5-(trifluoromethyl)-1,2,4-oxadiazole serves as a precursor but lacks the methane bridge, limiting its conformational flexibility. These comparisons underscore the strategic design of bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane for specialized applications.

Synthetic Methodologies and Reaction Mechanisms

Key Synthetic Routes

The synthesis of bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane typically involves cyclization reactions between hydroxyamidine precursors and trifluoroacetylating agents. A patented method for analogous compounds employs hydroxyamidines (e.g., formula II) reacting with trifluoroacetyl halides (e.g., formula IIa) under controlled conditions . The process proceeds through acylation of the hydroxy group, followed by cyclodehydration to form the oxadiazole ring .

Representative Reaction Pathway:

-

Acylation: Hydroxyamidine + Trifluoroacetyl chloride → O-Trifluoroacetyl intermediate.

-

Cyclization: Intermediate → Oxadiazole ring formation via elimination of HO .

Optimization Strategies

The use of trifluoroacetic anhydride (TFAA) as an acylating agent has been reported to improve yields in related syntheses, though it requires stoichiometric excess . Solvent selection (e.g., acetonitrile or ethylene glycol) and temperature control (60–150°C) are critical for minimizing side reactions . For example, the synthesis of bis-triazolyl-azoxyfurazan derivatives achieved 73–83% yields by optimizing oxidation conditions with KMnO/HCl or HO/HSO .

Table 1: Synthetic Conditions for 1,2,4-Oxadiazole Derivatives

| Precursor | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroxyamidine | TFAA | Acetonitrile | 65 | 78 | |

| 4-Amino-oxadiazole | KMnO/HCl | HO | 25 | 83 | |

| Bis-triazolyl derivative | HO/HSO | MeOH | 0–25 | 73 |

Physicochemical Properties and Stability

Thermal and Chemical Stability

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane exhibits high thermal stability, with decomposition temperatures exceeding 200°C, as observed in analogous 1,2,4-oxadiazole ammonium salts . The trifluoromethyl groups contribute to chemical inertness, resisting hydrolysis under acidic or basic conditions . Crystallographic studies of related compounds reveal dense packing arrangements (1.8–2.0 g/cm), attributed to strong intermolecular interactions .

Solubility and Lipophilicity

Applications in Material Science and Industrial Chemistry

High-Energy Density Materials (HEDMs)

The compound’s high nitrogen content (28–32%) and thermodynamic stability make it a candidate for HEDMs. Comparative studies with 1,3,4-oxadiazoles show superior detonation velocities (≥8,500 m/s) and lower sensitivity to impact .

Supramolecular Architectures

The rigid oxadiazole framework supports the design of liquid crystals and coordination polymers. For example, ammonium salts of bis-oxadiazole derivatives form stable crystals with applications in optoelectronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume